![molecular formula C14H20N2O4 B13131310 propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate CAS No. 7507-51-9](/img/structure/B13131310.png)
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl1,3-phenylenedicarbamate is an organic compound with the molecular formula C12H18N2O4 It is a derivative of 1,3-phenylenedicarbamate, where two isopropyl groups are attached to the nitrogen atoms of the carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:
Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.
Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Phenylene dicarbamate: The parent compound without isopropyl groups.
Diethyl 1,4-phenylenedicarbamate: A similar compound with ethyl groups instead of isopropyl groups.
1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups on the benzene ring.
Uniqueness
Diisopropyl1,3-phenylenedicarbamate is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and interactions with other molecules
Propriétés
Numéro CAS |
7507-51-9 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
TTYORNHTKDRVNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



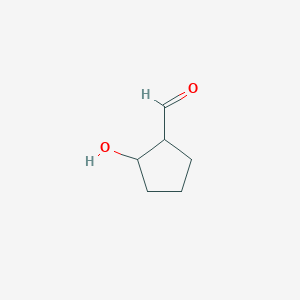
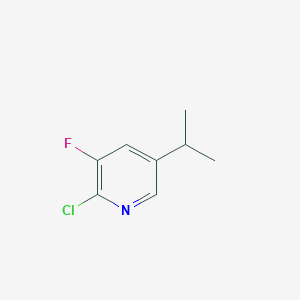
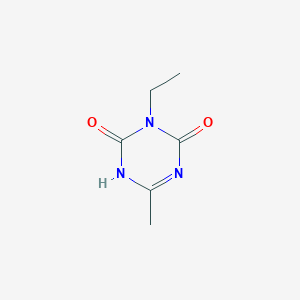
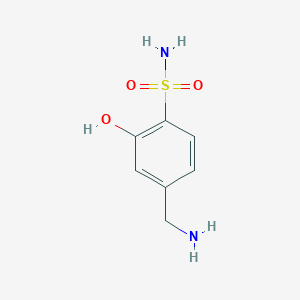

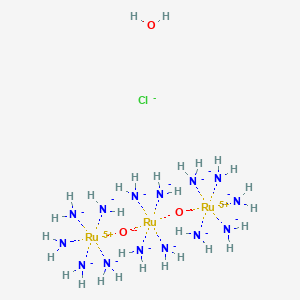

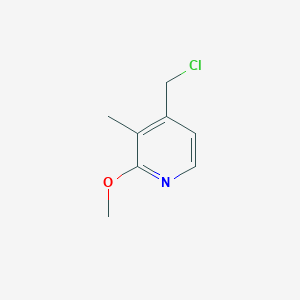

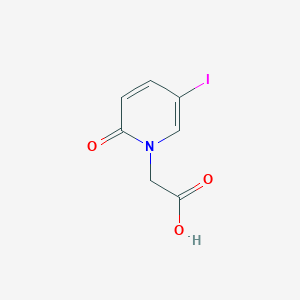
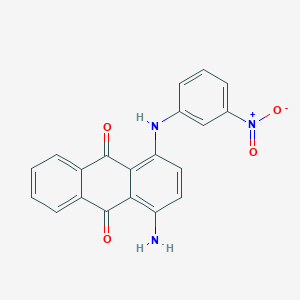
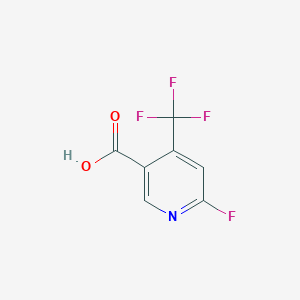
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
